Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic compound characterized by its unique chemical structure. The molecular formula is , and it has a molecular weight of approximately 241.23 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an aminomethyl group at the 2-position, along with a benzyl ester at the carboxylate end. This configuration contributes to its potential biological activity and makes it an interesting subject for research in medicinal chemistry.
Research indicates that compounds similar to Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate exhibit significant biological activities, including:
Synthesis of Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves several steps:
Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has potential applications in:
Interaction studies are essential to understand how Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate interacts with biological targets:
Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Benzyl 3,3-difluoropyrrolidine-1-carboxylate | 163457-22-5 | 0.92 | Different substitution pattern on the pyrrolidine ring |
| (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate | 790658-58-1 | 0.92 | Stereochemistry differences affecting biological activity |
| Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 174073-95-1 | 0.88 | Hydroxymethyl group may enhance solubility |
| Benzyl 4,4-difluoropiperidine-1-carboxylate | 1226495-16-4 | 0.92 | Piperidine ring alters pharmacological properties |
The uniqueness of Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate lies in its specific substitution pattern and potential interactions that may differ from those of similar compounds.